

# An In-depth Technical Guide to 4-(Phenylmethoxy)cyclohexanone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-(Benzylxy)cyclohexanone

Cat. No.: B028227

[Get Quote](#)

This technical guide provides a comprehensive overview of 4-(Phenylmethoxy)cyclohexanone, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a precursor in the synthesis of other molecules.

## Chemical Identity and Synonyms

The compound with the systematic name 4-(phenylmethoxy)cyclohexan-1-one is a cyclohexanone derivative featuring a benzyloxy group at the 4-position.[\[1\]](#)

IUPAC Name: 4-(phenylmethoxy)cyclohexan-1-one[\[1\]](#)

Common Synonyms:

- 4-(Benzylxy)cyclohexanone[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Cyclohexanone, 4-(phenylmethoxy)-[\[3\]](#)
- 4-(Benzylxy)cyclohexan-1-one[\[2\]](#)

CAS Number: 2987-06-6[\[1\]](#)[\[2\]](#)

## Physicochemical and Spectral Data

Summarized below are the key physicochemical and spectral properties of 4-(Phenylmethoxy)cyclohexanone. This data is essential for its handling, characterization, and use in experimental settings.

| Property                    | Value                                          | Reference(s)                            |
|-----------------------------|------------------------------------------------|-----------------------------------------|
| Molecular Formula           | C <sub>13</sub> H <sub>16</sub> O <sub>2</sub> | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight            | 204.26 g/mol                                   | <a href="#">[1]</a> <a href="#">[2]</a> |
| Appearance                  | Colorless to pale yellow liquid<br>or solid    | <a href="#">[3]</a>                     |
| Boiling Point               | 319.923 °C at 760 mmHg                         | <a href="#">[2]</a>                     |
| Density                     | 1.073 g/cm <sup>3</sup>                        | <a href="#">[2]</a>                     |
| Flash Point                 | 139.072 °C                                     | <a href="#">[2]</a>                     |
| LogP                        | 2.71490                                        | <a href="#">[2]</a>                     |
| Vapor Pressure              | 0 mmHg at 25°C                                 | <a href="#">[2]</a>                     |
| Refractive Index            | 1.532                                          | <a href="#">[2]</a>                     |
| <sup>13</sup> C NMR Spectra | Available                                      | <a href="#">[1]</a>                     |
| Mass Spectrometry (GC-MS)   | Available                                      | <a href="#">[1]</a>                     |
| IR Spectra                  | Available                                      | <a href="#">[1]</a>                     |

## Experimental Protocols

### Synthesis of 4-(Benzylxy)cyclohexanone

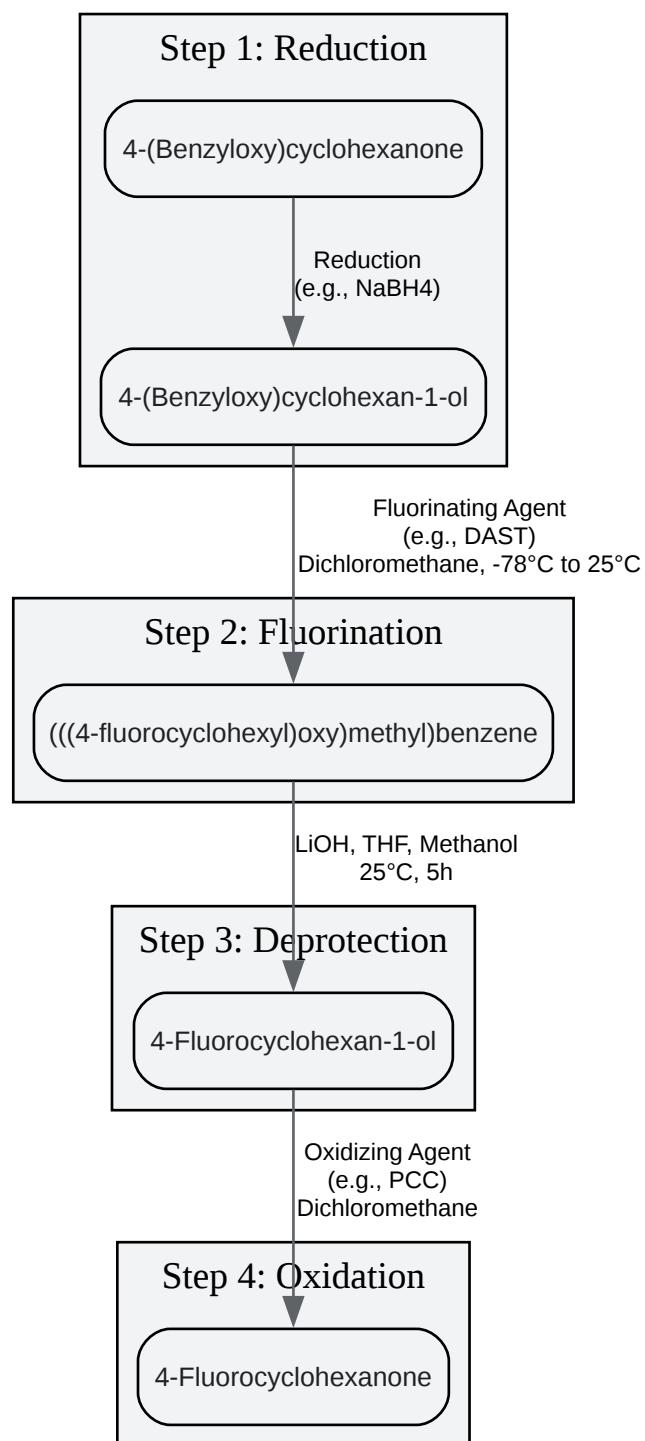
A common synthetic route to **4-(benzylxy)cyclohexanone** involves the benzylation of a protected 4-hydroxycyclohexanone derivative, followed by deprotection. The following protocol is adapted from documented procedures.[\[6\]](#)

Reaction Scheme:

Materials:

- 1,4-dioxaspiro[4.5]decan-8-ol
- 60% Sodium hydride (NaH) dispersion in mineral oil
- Anhydrous Tetrahydrofuran (THF)
- Benzyl bromide
- 4N Hydrochloric acid (HCl) solution
- 4N Sodium hydroxide (NaOH) solution
- Ethyl acetate
- Heptane
- Anhydrous sodium sulfate
- Standard laboratory glassware and purification apparatus (e.g., automated column chromatography system)

**Procedure:**


- To a solution of 1,4-dioxaspiro[4.5]decan-8-ol (3.0 g, 19 mmol, 1.0 eq.) in anhydrous THF (50 mL) at 0 °C, slowly add a 60% sodium hydride dispersion in mineral oil (760 mg, 23 mmol, 1.2 eq.).
- Stir the reaction mixture at 0 °C for 6 hours.
- Add benzyl bromide (2.5 mL, 21.3 mmol, 1.1 equiv) dropwise to the mixture.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Upon completion of the reaction, add 4N HCl solution (30 mL) and continue stirring for 6 hours at room temperature to effect deprotection.
- Neutralize the reaction mixture to a pH of approximately 7 with a 4N sodium hydroxide solution.

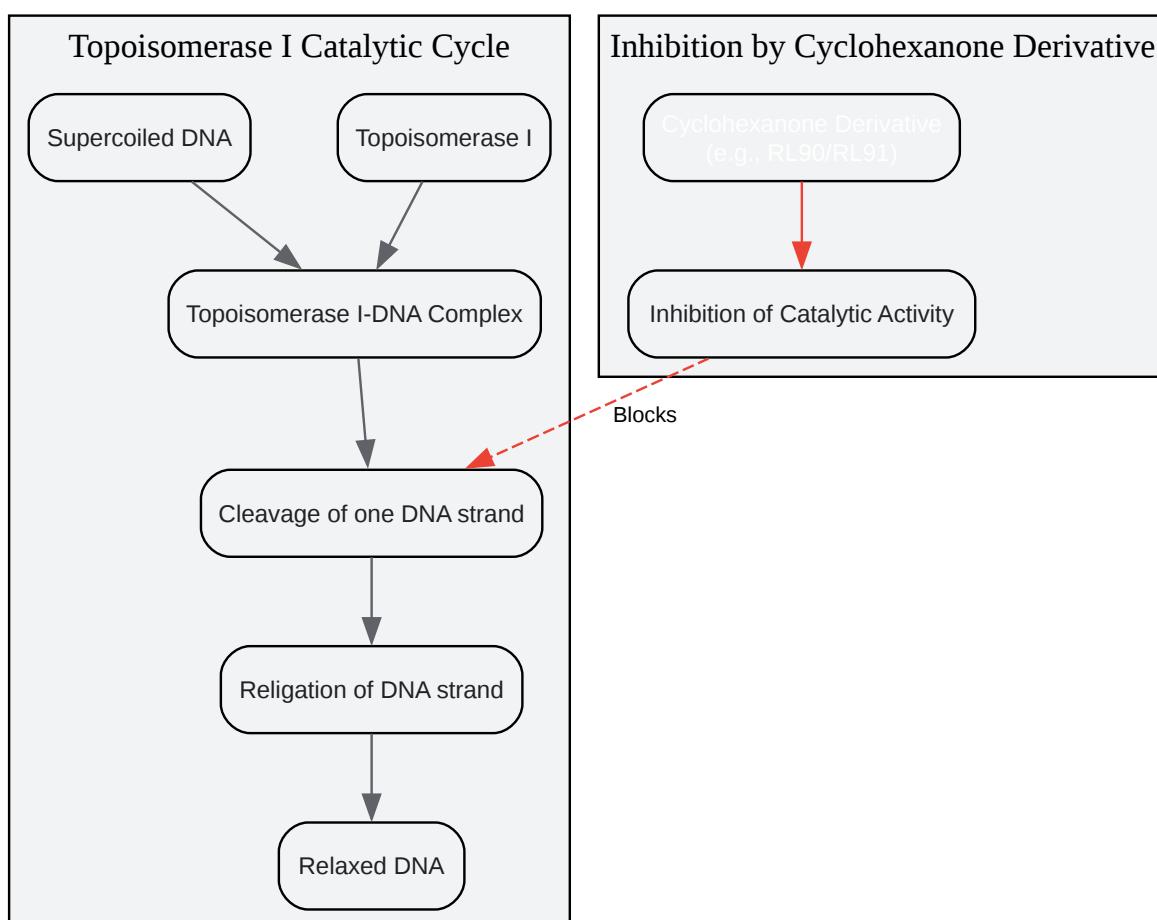
- Extract the aqueous layer with ethyl acetate (3 x 100 mL).
- Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the residue using an automated column chromatography system with a 0 to 30% ethyl acetate/heptane gradient elution to yield **4-(benzyloxy)cyclohexanone** as a light yellow oil (3.0 g, 77% yield).[6]

## Use of **4-(BenzylOxy)cyclohexanone** Derivatives in Further Synthesis: Preparation of **4-Fluorocyclohexanone**

**4-(BenzylOxy)cyclohexanone** can be reduced to the corresponding alcohol, 4-(benzyloxy)cyclohexan-1-ol, which serves as a key intermediate in the synthesis of other valuable compounds, such as 4-fluorocyclohexanone. The following outlines a synthetic workflow based on a patented method.[7]

Workflow for the Synthesis of 4-Fluorocyclohexanone:

[Click to download full resolution via product page](#)

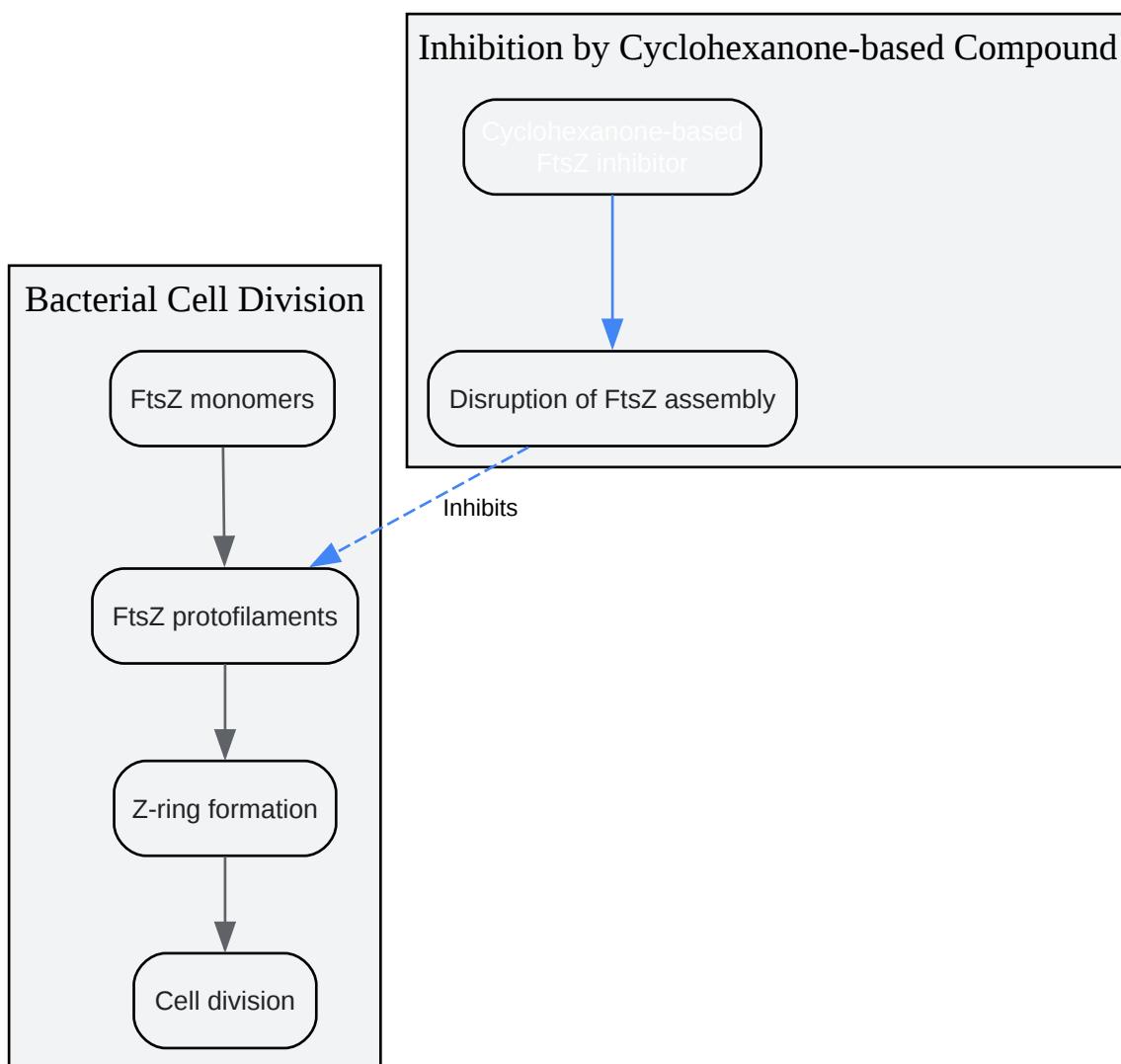

A synthetic workflow from a **4-(BenzylOxy)cyclohexanone** derivative.

## Application in Drug Discovery and Development

While direct biological activity data for 4-(phenylmethoxy)cyclohexanone is not extensively published, the cyclohexanone scaffold is a common motif in molecules with diverse biological activities. Derivatives of cyclohexanone have been investigated as potential therapeutic agents, for example, as inhibitors of enzymes like topoisomerase I and the bacterial cell division protein FtsZ.<sup>[8][9][10][11][12][13]</sup>

## Potential Role as a Topoisomerase I Inhibitor Precursor

Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, making it a key target for anticancer drugs.<sup>[9][13]</sup> Catalytic inhibitors of topoisomerase I prevent the enzyme from relaxing supercoiled DNA, leading to DNA damage and cell death in rapidly dividing cancer cells.<sup>[9]</sup> The general mechanism of Topoisomerase I and its inhibition is depicted below. Cyclohexanone derivatives have been identified as a class of compounds that can act as catalytic inhibitors of this enzyme.




[Click to download full resolution via product page](#)

General mechanism of Topoisomerase I inhibition.

## Potential as a Scaffold for FtsZ Inhibitors

The filamenting temperature-sensitive mutant Z (FtsZ) protein is essential for bacterial cell division and is a promising target for the development of new antibiotics.[8][10][12][14] Inhibitors of FtsZ can disrupt the formation of the Z-ring, a structure crucial for bacterial cytokinesis, ultimately leading to bacterial cell death. The cyclohexanone core can serve as a scaffold for the synthesis of molecules that target FtsZ.

[Click to download full resolution via product page](#)

### Mechanism of FtsZ inhibition in bacteria.

In conclusion, 4-(Phenylmethoxy)cyclohexanone is a valuable chemical entity with well-defined properties and established synthetic routes. Its utility as an intermediate in the synthesis of other functional molecules, combined with the potential for its core scaffold to be incorporated into biologically active compounds, makes it a compound of considerable interest for ongoing research and development in the chemical and pharmaceutical sciences.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. 4-(BenzylOxy)cyclohexanone | C13H16O2 | CID 10987369 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. CAS 2987-06-6: 4-(benzylOxy)cyclohexanone | CymitQuimica [cymitquimica.com]
- 4. 4-BenzylOxycyclohexanone | CymitQuimica [cymitquimica.com]
- 5. 4-(BenzylOxy)cyclohexanone|CAS 2987-06-6 [benchchem.com]
- 6. 4-(BenzylOxy)cyclohexanone | 2987-06-6 [chemicalbook.com]
- 7. CN107827721B - Method for synthesizing 4-fluorocyclohexanone - Google Patents  
[patents.google.com]
- 8. Recent advances in studies on FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 2',6-Bis(4-hydroxybenzyl)-2-acetylhexanone, a Novel FtsZ Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent *in vitro* anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 2',6-Bis(4-hydroxybenzyl)-2-acetylhexanone, a Novel FtsZ Inhibitor [ouci.dntb.gov.ua]

- 13. Topoisomerase IB: a relaxing enzyme for stressed DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Phenylmethoxy)cyclohexanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b028227#4-phenylmethoxy-cyclohexanone-iupac-name-and-synonyms]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)